molecular formula C8H15NO3 B12934877 Ethyl 6-methylmorpholine-2-carboxylate

Ethyl 6-methylmorpholine-2-carboxylate

Cat. No.: B12934877
M. Wt: 173.21 g/mol
InChI Key: AMFBMUQHKXHMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methylmorpholine-2-carboxylate is a chiral morpholine-based building block of high interest in medicinal chemistry and drug discovery research. Compounds featuring the morpholine carboxylate scaffold are frequently employed in the synthesis of novel therapeutic agents due to their versatile physicochemical properties and potential for targeted interactions . Research Applications: This compound serves as a key synthetic intermediate for researchers developing new active molecules. The morpholine ring, a common motif in pharmaceuticals, can influence the solubility and metabolic stability of lead compounds. The ester functional group provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) . Similar morpholine carboxylate structures have been investigated for their potential as proteasome inhibitors, a relevant mechanism in areas such as oncology research for multiple myeloma . Quality & Safety: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

ethyl 6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-5-9-4-6(2)12-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMUQHKXHMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylmorpholine-2-carboxylate typically involves the reaction of 6-methylmorpholine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

6-methylmorpholine+ethyl chloroformateethyl 6-methylmorpholine-2-carboxylate+HCl\text{6-methylmorpholine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 6-methylmorpholine+ethyl chloroformate→ethyl 6-methylmorpholine-2-carboxylate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 6-methylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features Applications
This compound C₈H₁₅NO₃ 173.21 Ethyl ester, morpholine ring Chiral centers, saturated ring Asymmetric synthesis
Methyl (6R)-6-methylmorpholine-2-carboxylate HCl C₇H₁₄ClNO₃ 203.65 Methyl ester, hydrochloride Ionic form, stereospecificity Discontinued research
Ethyl 6-chloro-1-benzothiophene-2-carboxylate C₁₁H₉ClO₂S 256.70 Ethyl ester, benzothiophene Aromatic sulfur heterocycle Catalysis, materials science
Ethyl β-carboline-3-carboxylate C₁₄H₁₂N₂O₂ 240.26 Ethyl ester, β-carboline Fluorescent, planar aromatic Neuropharmacology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.